molecular formula C10H11NO B11918868 2-Methyl-1-phenylazetidin-3-one

2-Methyl-1-phenylazetidin-3-one

Cat. No.: B11918868
M. Wt: 161.20 g/mol
InChI Key: GEWJVLZIJGYLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-phenylazetidin-3-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of azetidin-2-ones, more commonly known as β-lactams. The β-lactam ring is a privileged scaffold in organic and medicinal chemistry, renowned primarily for its central role in a number of broad-spectrum β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams . Beyond its classical antibacterial applications, the azetidinone core is a versatile template for developing novel therapeutic agents. Recent research has explored azetidinone derivatives for a wide range of biological activities, including potent antimicrobial and antiproliferative activities in cancer models such as breast cancer and chemoresistant colon cancer cells . The specific substitution pattern of this compound, featuring a phenyl group at the N-1 position and a methyl group at the C-2 position, presents a key structural motif for structure-activity relationship (SAR) studies. This configuration allows researchers to investigate the impact of these substituents on biological activity and molecular interactions. For instance, analogous 1-phenylazetidin-2-one derivatives have been designed and synthesized as potential microtubule-targeting agents, mimicking the activity of combretastatins by inhibiting tubulin polymerization at the colchicine binding site . This makes the compound a valuable building block for the synthesis and evaluation of new potential anticancer agents. Furthermore, the structural framework of this compound serves as a critical intermediate in organic synthesis, for example, in the semi-synthesis of complex molecules like Taxol . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this azetidinone scaffold to explore new chemical spaces and develop novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-1-phenylazetidin-3-one

InChI

InChI=1S/C10H11NO/c1-8-10(12)7-11(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

GEWJVLZIJGYLDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CN1C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 1 Phenylazetidin 3 One and Its Derivatives

Classical and Contemporary Approaches to Azetidinone Ring Construction

The inherent ring strain of the azetidinone structure necessitates specialized synthetic methods. These range from venerable cycloaddition reactions to sophisticated intramolecular cyclizations, each offering unique advantages in terms of scope and stereocontrol.

Ketene-Imine [2+2] Cycloaddition (Staudinger Synthesis)

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) and an imine remains one of the most direct and widely used methods for synthesizing β-lactams (azetidin-2-ones). organic-chemistry.orgwikipedia.org This reaction's principles can be adapted for the synthesis of related azetidinone structures.

The Staudinger reaction is generally understood to proceed through a two-step mechanism. The initial step involves a nucleophilic attack from the imine nitrogen onto the central sp-hybridized carbon of the ketene. nih.govresearchgate.netacs.org This forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. nih.govresearchgate.net

Due to their high reactivity and tendency to polymerize, ketenes are almost always generated in situ. organic-chemistry.org A variety of precursors and methods are available for this purpose:

Acyl Chlorides: The most common method involves the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine (B128534). mdpi.comresearchgate.net

Carboxylic Acids: Activation of carboxylic acids with reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) can also generate ketenes in situ. researchgate.net

Diazo Compounds: The Wolff rearrangement of α-diazoketones, induced by heat or light, provides another route to ketenes. organic-chemistry.orgnih.gov

A proposed mechanism for ketene generation from a carboxylic acid activated by EEDQ is shown below, culminating in the cycloaddition.

StepDescription
1 The carboxylic acid reacts with EEDQ to form a mixed anhydride (B1165640) intermediate.
2 In the presence of a base (e.g., Triethylamine), the mixed anhydride eliminates ethanol (B145695) and carbon dioxide to generate the ketene in situ.
3 The generated ketene reacts with an imine (Schiff base) via the Staudinger [2+2] cycloaddition.
4 The initial nucleophilic attack of the imine nitrogen on the ketene carbonyl forms a zwitterionic intermediate.
5 This intermediate undergoes conrotatory ring closure to form the final azetidinone product.
A proposed reaction mechanism for the Staudinger reaction using EEDQ for in situ ketene generation. researchgate.net

The Staudinger reaction can create up to two new stereocenters, making stereoselectivity a critical aspect. The outcome is highly dependent on the geometry of the starting imine and the substituents on both reactants. acs.org

(E)-imines generally lead to the formation of cis-β-lactams. wikipedia.orgacs.org

(Z)-imines typically yield trans-β-lactams. wikipedia.orgacs.org

This stereospecificity arises from the orbital interactions during the conrotatory ring closure of the zwitterionic intermediate. However, the final stereochemical outcome can be complex, as isomerization of the imine or the zwitterionic intermediate can occur, especially if the ring-closure step is slow. wikipedia.orgacs.org The steric bulk of the substituents is a major factor; imines preferentially attack the less sterically hindered face of the ketene. rsc.orgrsc.org

The electronic properties of the substituents on both the ketene and the imine significantly influence the reaction.

ReactantSubstituent TypeEffect on Ring ClosurePreferred Product
Ketene Electron-donatingAcceleratescis-β-lactam
Ketene Electron-withdrawingSlowstrans-β-lactam
Imine Electron-withdrawingAcceleratescis-β-lactam
Imine Electron-donatingSlowstrans-β-lactam
The influence of substituent electronic effects on the stereochemical outcome of the Staudinger reaction. organic-chemistry.org

For the synthesis of 2-Methyl-1-phenylazetidin-3-one, the methyl group on the ketene acts as an electron-donating group, while the phenyl group on the imine nitrogen is generally considered electron-withdrawing. These factors combine to influence the rate of ring closure and the final stereochemistry of the product. organic-chemistry.org Slower reactions can allow for isomerization of the intermediate, which often results in the thermodynamically more stable trans product. wikipedia.org

Intramolecular Cyclization Strategies for Azetidinones

Intramolecular cyclization offers a powerful alternative for constructing the azetidinone ring, often providing excellent control over stereochemistry by building upon a pre-functionalized linear precursor.

While the Staudinger synthesis builds the ring via cycloaddition, intramolecular methods form one bond of the ring in the final step. For azetidin-3-ones, this often involves the cyclization of α-amino ketones or related structures. nih.gov One modern approach is the photochemical Norrish-Yang cyclization of α-amino esters. In this method, irradiation of an α-amino ester, often activated as an acyl imidazole, generates a diradical intermediate that couples to form the four-membered ring. chemrxiv.org

Another strategy involves the base-induced intramolecular cyclization of N-alkylamino oxiranes, which is a key route to azetidin-3-ols, precursors to azetidin-3-ones. acs.org Similarly, the intramolecular aminolysis of epoxides, catalyzed by Lewis acids like lanthanum triflate (La(OTf)₃), can be directed to form the azetidine (B1206935) ring with high regioselectivity. nih.gov These methods highlight the versatility of using linear precursors with strategically placed functional groups to achieve controlled ring closure.

Cyclization of Amino Alcohol Derivatives

The cyclization of amino alcohol derivatives represents a fundamental approach to constructing the azetidine ring. This strategy involves the formation of the four-membered ring through an intramolecular reaction of a precursor containing both an amino group and a hydroxyl group.

One prominent method involves the activation of the hydroxyl group in γ-amino alcohols to facilitate nucleophilic attack by the nitrogen atom. acs.org A noteworthy example is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols, leading to the efficient synthesis of enantiopure cis-substituted azetidines. acs.org Although this example leads to azetidines rather than azetidinones, the principle of intramolecular cyclization of an amino alcohol derivative is a key concept. Another approach involves the use of lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.gov This method highlights the utility of Lewis acids in promoting the desired ring closure.

The general principle of these cyclizations involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) or activating it with a reagent like CDI, followed by intramolecular nucleophilic substitution by the amine. acs.orgnih.gov The stereochemistry of the starting amino alcohol can often be translated into the final azetidine product, allowing for the synthesis of stereochemically defined compounds.

Base-Promoted Cyclizations

Base-promoted cyclizations are a cornerstone in the synthesis of azetidinones, often involving the reaction of an imine with a ketene generated in situ. This classic approach, known as the Staudinger synthesis, relies on a base to facilitate the formation of the ketene from an acyl chloride. mdpi.com

In a typical procedure, an appropriate acyl chloride is treated with a tertiary amine, such as triethylamine, to generate a highly reactive ketene intermediate. This intermediate then undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring of the azetidinone. mdpi.comderpharmachemica.com The reaction of chloroacetyl chloride with Schiff bases in the presence of triethylamine is a well-established method for producing 2-azetidinones. derpharmachemica.com The stereoselectivity of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on the imine and the ketene, frequently favoring the formation of cis-adducts. mdpi.com Microwave irradiation has also been employed to accelerate these reactions, sometimes under solvent-free conditions. derpharmachemica.com

Ring Contraction and Expansion Protocols

Ring contraction and expansion reactions provide innovative pathways to azetidinone scaffolds from more readily available cyclic precursors.

A notable ring contraction strategy involves the one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In this process, treatment of the α-bromo pyrrolidinone with a nucleophile in the presence of a base like potassium carbonate leads to the opening of the five-membered ring, followed by an intramolecular SN2 reaction to form the four-membered azetidine ring. acs.org This method allows for the incorporation of various nucleophiles into the final α-carbonylated N-sulfonylazetidine product. acs.org

Conversely, ring expansion protocols can also be utilized. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. scispace.com While this example yields a methylene azetidine, the principle of ring expansion from a smaller ring system is a valuable synthetic strategy.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like azetidinone derivatives in a single step from three or more starting materials. rug.nlrug.nl

While a specific MCR for the direct synthesis of this compound is not detailed, the principles of MCRs are applicable. For example, isocyanide-based MCRs are highly versatile and have been used to generate diverse libraries of small molecules. rug.nl The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that could potentially be adapted for the synthesis of functionalized azetidinone precursors.

Another relevant example is the ring-opening of 1-alkyl-2-methyleneaziridines with organocopper reagents in the presence of a Lewis acid. nih.gov This reaction can be extended to a multicomponent process where the intermediate metalloenamine is trapped with an electrophile, allowing for the rapid assembly of 1,3-disubstituted propan-2-ones. nih.gov This showcases the power of MCRs in rapidly building molecular complexity.

Innovative Synthetic Strategies for Substituted Azetidinones

The development of novel synthetic methods continues to expand the toolkit for accessing substituted azetidinones with greater efficiency and control.

Transition Metal-Catalyzed Azetidinone Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidinones, offering unique reactivity and selectivity.

Palladium-Catalyzed Transformations for Azetidinones

Palladium catalysis has been successfully employed in the synthesis of azetidinones through various transformations. One notable approach involves the palladium-catalyzed carbonylation/cycloaddition of alkenes and imines in the presence of carbon monoxide. mdpi.com This method allows for the conversion of a wide range of substrates into variously substituted monocyclic and spirocyclic β-lactams with high yields and regioselectivities. mdpi.com The choice of a cooperative palladium/acid/base catalytic system is crucial for the success of this transformation. mdpi.com

Another application of palladium catalysis is in the C-H activation and subsequent functionalization of pre-existing molecules to introduce the azetidine ring. For instance, palladium-catalyzed C(sp³)-H arylation and azetidination of triterpenoid (B12794562) picolinamides have been developed. nih.gov This demonstrates the potential for site-selective introduction of nitrogen-containing rings, which could be conceptually applied to the synthesis of complex azetidinone structures.

C-H Activation and Intramolecular Amidation in Azetidinone Formation

The direct functionalization of otherwise unreactive Carbon-Hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. acs.org This approach can be effectively applied to the formation of azetidinone rings through intramolecular amidation.

Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), is central to these transformations. The general mechanism often involves the coordination of a directing group (DG) within the substrate to a metal center, which then facilitates the cleavage of a proximal C-H bond. acs.org One of the principal mechanisms proposed for the C-H bond cleavage is the concerted metallation-deprotonation (CMD) pathway. acs.org

A notable strategy involves the palladium-catalyzed sequential monoarylation and subsequent amidation of C(sp³)–H bonds. For instance, a directing group can be used to facilitate the arylation of an alanine (B10760859) derivative, which is then followed by an intramolecular amidation step to form the β-lactam ring. acs.org

Rhodium(III)-catalyzed C-H activation has also been successfully employed for the synthesis of various aza-heterocycles. nih.gov For example, Rh(III)-catalyzed annulation of N-arylpivalimidamides with dioxazolones serves as a method to construct N-acylbenzimidazoles, showcasing the power of this catalysis in forming nitrogen-containing rings through simultaneous C-H activation and cyclization. nih.gov While not a direct synthesis of a simple azetidinone, the principles demonstrate the potential for intramolecular C-H amidation to form the strained four-membered ring under the right conditions and with appropriately designed substrates.

Another relevant approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)₃). nih.govelsevierpure.com This reaction provides a regioselective route to azetidines and can be a valuable method for constructing the core ring system with functional groups amenable to further modification into an azetidinone. nih.gov

Method Catalyst/Reagent Key Transformation Substrate Type Reference
Sequential C(sp³)–H Arylation/AmidationPalladium (Pd)Forms β-lactams from amino acid derivatives.Amino acids with a directing group acs.org
C-H Activation/AnnulationRhodium(III) (Rh)Synthesizes N-acylbenzimidazoles via C-H activation.N-arylpivalimidamides and dioxazolones nih.gov
Intramolecular AminolysisLanthanum(III) triflateRegioselective formation of the azetidine ring.cis-3,4-epoxy amines nih.govelsevierpure.com

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts in modern synthesis, renowned for their ability to generate acyl anion equivalents and other reactive intermediates through "umpolung" (polarity reversal). rsc.orgnih.gov This reactivity has been harnessed for the diastereoselective synthesis of azetidinones.

A key methodology involves the NHC-catalyzed, base-assisted ring-opening of a diphenyl-cyclopropenone. rsc.org The reaction proceeds through the following plausible catalytic cycle:

The NHC catalyst attacks the carbonyl group of the cyclopropenone.

This leads to a C-C bond cleavage of the strained three-membered ring, forming a key α-aryl substituted acylazolium intermediate. rsc.org

A nucleophile, such as an o-aminophenol, attacks this intermediate. rsc.org

Subsequent intramolecular cyclization onto the newly formed ketene intermediate, after regeneration of the NHC catalyst, yields the azetidinone scaffold. rsc.org

This method is notable as it generates the crucial acylazolium species from the C-C bond cleavage of a cyclopropenone, a departure from more common substrates like aldehydes or acyl halides. rsc.org A broad range of substrates are often compatible with this type of reaction, affording the desired products in moderate to good yields. rsc.org

NHCs can also be generated electrochemically and used to facilitate the Staudinger [2+2] cycloaddition. In this approach, an NHC can dehydrohalogenate an acyl chloride (like 2-phenylacetyl chloride) to generate a ketene in situ, which is then trapped by an imine to form the azetidinone ring. mdpi.com

Catalyst System Substrates Key Intermediate Product Reference
NHC / BaseDiphenyl-cyclopropenone, o-aminophenolAcylazolium speciesAzetidinone rsc.org
Electrogenerated NHC2-Phenylacetyl chloride, AryliminePhenylketene1-Aryl-3,4-diphenyl-2-azetidinone mdpi.com

Photochemical and Electroreductive Routes to Azetidinones

Light and electricity offer unique, non-thermal pathways to activate molecules, enabling the synthesis of strained ring systems like azetidinones under mild conditions.

Photochemical Routes Photochemical reactions provide direct access to high-energy intermediates that can undergo unique cyclizations.

Yang Cyclization : The irradiation of appropriate aminoketones can lead to an intramolecular cyclization via a diradical intermediate to form azetidinols, which are precursors to azetidinones. acs.org The success of this process depends on favoring the cyclization pathway over competing Norrish-Type-II cleavage. acs.org

Aza Paternò-Büchi Reaction : This reaction is a [2+2] cycloaddition between an imine and an alkene to directly form the azetidine ring. nih.gov While traditionally hampered by competing reaction pathways under UV irradiation, modern methods utilize visible-light photocatalysis. This strategy allows for the selective excitation of a photocatalyst, which then transfers energy to one of the substrates (typically the alkene), leading to a triplet-state species that undergoes the desired cycloaddition, avoiding direct excitation of the imine. nih.gov

4π Electrocyclization : Commercially available 2-pyridones can be transformed into azetidinone-bearing "Dewar heterocycles" via a 4π electrocyclization upon irradiation. nottingham.ac.uknottingham.ac.uk This method has been significantly optimized through the use of continuous flow photochemical reactors, achieving high productivity and providing novel, structurally complex azetidinone precursors. nottingham.ac.uknottingham.ac.uk

Electroreductive Routes Electrosynthesis offers an alternative method for forming key bonds under controlled potentials. An electroreductive intramolecular cross-coupling of aromatic α-iminoesters can produce enantiomerically enriched azetidin-2-ones. acs.org This reaction is critically dependent on the presence of a promoter like trimethylsilyl (B98337) chloride (TMSCl) to facilitate the cyclization. acs.org

Method Type Key Step Starting Materials Reference
Yang CyclizationPhotochemicalIntramolecular H-abstraction and cyclizationAminoketones acs.org
Aza Paternò-BüchiPhotochemical[2+2] cycloadditionImines, Alkenes nih.gov
4π ElectrocyclizationPhotochemical4π electrocyclization2-Pyridones nottingham.ac.uknottingham.ac.uk
Intramolecular CouplingElectroreductiveReductive C-C bond formationα-Iminoesters acs.org

Green Chemistry Considerations in Azetidinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These considerations are increasingly important in the synthesis of pharmacologically relevant scaffolds like azetidinones.

Conventional methods for azetidinone synthesis, such as the Staudinger cycloaddition, often require long reaction times (12-16 hours), harsh conditions (reflux or very low temperatures), and the use of hazardous solvents. tandfonline.com In response, several greener alternatives have been developed.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool to dramatically accelerate reaction rates, often leading to higher yields and purities in a fraction of the time compared to conventional heating. derpharmachemica.comderpharmachemica.com This technique can be applied to the cyclocondensation of Schiff bases with chloroacetyl chloride to form the azetidinone ring, with reactions completing in minutes rather than hours. derpharmachemica.com

Sonication and Stirring with Molecular Sieves : Simple, energy-efficient methods can replace more complex setups. The use of sonication (ultrasound) can promote the synthesis of azetidinones in short reaction times (20-30 minutes). tandfonline.com An even simpler green method involves stirring the reactants at room temperature with molecular sieves, which effectively remove water generated during the reaction without the need for a Dean-Stark apparatus, achieving high yields in about two hours. tandfonline.com

Use of Heterogeneous Catalysts : Replacing homogeneous bases like triethylamine with solid, recyclable catalysts aligns with green chemistry principles. For instance, Magnesium-Aluminum hydroxide (B78521) (MAH) has been used as a heterogeneous catalyst in the Staudinger synthesis of azetidinones under microwave irradiation, facilitating easier product purification and catalyst reuse. mdpi.com

Method Key Feature Reaction Time Yield Reference
Conventional RefluxDean-Stark apparatus for water removal12–16 hours< 70% tandfonline.com
Stirring with Molecular SievesSimple, low energy, room temperature110–130 minutes81–93% tandfonline.com
SonicationUltrasound-promoted reaction20–30 minutes81–93% tandfonline.com
Microwave IrradiationRapid heating, often solvent-free3–4 minutesGood derpharmachemica.comderpharmachemica.com

Chemical Reactivity and Mechanistic Pathways of the 2 Methyl 1 Phenylazetidin 3 One Scaffold

Fundamental Influence of Ring Strain on Azetidinone Reactivity

The azetidin-2-one (B1220530) (or β-lactam) ring is a key structural motif in many biologically active compounds. globalresearchonline.net The reactivity of this heterocyclic system is largely driven by its significant ring strain, which is estimated to be around 25.4 kcal/mol for the parent azetidine (B1206935). rsc.orgrsc.orgresearchwithrutgers.com This strain arises from the deviation of bond angles from the ideal sp³ and sp² geometries.

In the case of 2-methyl-1-phenylazetidin-3-one, the incorporation of an amide group within the four-membered ring introduces additional angle strain. globalresearchonline.net This strain has a profound effect on the electronic properties of the amide bond. Unlike in acyclic amides where the nitrogen lone pair can effectively delocalize onto the carbonyl group, this resonance is partially inhibited in the azetidinone ring. This results in a more reactive, electrophilic carbonyl carbon.

The increased reactivity of the carbonyl group in strained β-lactams is also reflected in their infrared (IR) spectra. While unstrained amides typically show a carbonyl absorption around 1600 cm⁻¹, strained β-lactams exhibit this absorption at a much higher frequency, generally in the range of 1735-1765 cm⁻¹. globalresearchonline.net This higher frequency indicates a greater double-bond character of the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Reactivity and Ring-Opening Processes

The high degree of ring strain makes the this compound scaffold prone to ring-opening reactions initiated by nucleophiles. These reactions typically involve the cleavage of one of the ring's bonds, thereby relieving the strain.

Azetidin-2-ones are generally sensitive to hydrolysis. globalresearchonline.net The hydrolytic cleavage of the this compound ring would proceed through the nucleophilic attack of water on the electrophilic carbonyl carbon. This process is often catalyzed by acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a water molecule. In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. In both scenarios, the initial tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the opening of the four-membered ring. This results in the formation of the corresponding β-amino acid derivative.

A study on the cleavage of pyroglutamyl-peptide linkages using 70% methanesulfonic acid demonstrated the high susceptibility of cyclic amide bonds to hydrolysis under strong acidic conditions. nih.gov

A variety of intermolecular nucleophilic attacks can lead to the ring-opening of the azetidinone ring. The regioselectivity of these reactions is often influenced by the substituents on the ring. magtech.com.cn In the case of this compound, the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon.

The ring-opening of azetidiniums by various nucleophiles has been shown to occur in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov While this compound is not a pre-formed azetidinium salt, its reaction with certain reagents can proceed through a similar activated intermediate.

The table below summarizes the expected products from the reaction of this compound with different nucleophiles.

NucleophileReagent ExampleExpected Ring-Opened Product
HydroxideSodium Hydroxide3-Anilino-2-methylbutanoic acid
AlkoxideSodium MethoxideMethyl 3-anilino-2-methylbutanoate
AmineAmmonia3-Anilino-2-methylbutanamide
ThiolThiophenolS-Phenyl 3-anilino-2-methylbutanethioate

Electrophilic Transformations of Azetidinone Derivatives

While the dominant reactivity of the azetidinone ring is its susceptibility to nucleophiles, electrophilic transformations are also possible. The nitrogen atom of the azetidinone ring can react with electrophiles, although its nucleophilicity is reduced due to the adjacent carbonyl group.

Furthermore, the α-carbon to the carbonyl group (C4) can be deprotonated by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles, such as alkyl halides or aldehydes. This allows for the functionalization of the azetidinone ring at the C4 position.

Radical and Reductive Reaction Modes

The azetidinone ring can undergo reductive cleavage. The reduction of the carbonyl group of azetidin-2-ones is a common method for the synthesis of the corresponding azetidines. acs.org Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes can be used to reduce the amide functionality to an amine. acs.org The reduction of this compound would yield 2-methyl-1-phenylazetidine.

Radical reactions involving azetidinones are less common but can be initiated under specific conditions. For instance, radical-based cross-coupling reactions could potentially be employed for the functionalization of the azetidinone scaffold.

Stereochemical Retention and Inversion in Azetidinone Transformations

The stereochemistry of reactions involving the this compound scaffold is of significant interest, particularly concerning the chiral center at C2. The outcome of a reaction at this stereocenter, whether it proceeds with retention or inversion of configuration, depends heavily on the reaction mechanism. libretexts.orgyoutube.com

In reactions where no bonds to the chiral center at C2 are broken, the stereochemistry is preserved. libretexts.org For example, in the reduction of the carbonyl group at C3 using reagents like alanes, the stereochemistry of the substituents on the ring is generally retained. acs.org

However, in reactions that involve the breaking of a bond at the chiral center, the stereochemical outcome can vary. For instance, a nucleophilic substitution reaction at C2 that proceeds through a single-step mechanism (like an Sₙ2 reaction) would likely result in an inversion of the stereochemistry. youtube.com Conversely, if the reaction proceeds through a planar intermediate, a racemic or diastereomeric mixture of products would be expected. libretexts.org

The stereochemical integrity of the C2 position is crucial in many applications of azetidinone derivatives, and understanding the factors that control it is essential for their synthetic utility.

Directed Functionalization and Derivatization Strategies

The synthetic versatility of the this compound scaffold is rooted in the strategic functionalization and derivatization at its various reactive sites. The inherent reactivity of the strained four-membered ring, combined with the influence of its substituents, allows for a range of chemical modifications. These directed strategies are crucial for creating libraries of analogues for various applications. The primary sites for derivatization include the nitrogen atom (N-1), the carbon atoms of the azetidinone ring (C-2, C-3, and C-4), and the existing side-chains (the N-phenyl and C-2 methyl groups).

Chemical Modifications at the Azetidinone Nitrogen (N-1)

The nitrogen atom of the azetidinone ring, substituted with a phenyl group, serves as a key anchor point for diversification. While the direct removal or replacement of the N-1 substituent on a pre-formed ring is challenging without ring-opening, modifications to the existing phenyl group or the use of variously substituted anilines in the initial synthesis provides a primary route to N-1 functionalized derivatives.

General strategies analogous to those used for other nitrogen-containing heterocycles can be applied to modify the N-1 position. nih.gov These methods focus on either altering the existing N-phenyl group or, more fundamentally, utilizing different N-substituted precursors during the cyclization step.

Key N-1 Functionalization Approaches:

Electrophilic Aromatic Substitution on the N-phenyl Ring: The phenyl group at N-1 is susceptible to standard electrophilic aromatic substitution reactions. Depending on the reaction conditions, various functional groups can be introduced, primarily at the ortho and para positions. This allows for the synthesis of derivatives with altered electronic and steric properties.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions can be employed on halogenated N-phenyl precursors. For instance, an N-(4-bromophenyl)azetidinone can serve as a handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, attaching a wide array of aryl, alkyl, or alkynyl groups.

Variation in Synthetic Precursors: The most straightforward method for achieving N-1 diversity is through the selection of different primary amines during the initial synthesis of the azetidinone ring. Using variously substituted anilines or aliphatic amines allows for the introduction of a wide range of functionalities at the nitrogen atom from the outset.

A summary of potential N-1 functionalization strategies is presented in the table below.

Strategy Reagents/Conditions Outcome Analogous System Reference
NitrationHNO₃/H₂SO₄Introduction of -NO₂ on the N-phenyl ringGeneral Aromatic Chemistry
HalogenationNBS, NCS / Lewis AcidIntroduction of -Br, -Cl on the N-phenyl ringQuinoxalinones researchgate.net
Friedel-Crafts AcylationRCOCl / AlCl₃Introduction of an acyl group on the N-phenyl ringGeneral Aromatic Chemistry
Buchwald-Hartwig AminationAryl-Br, Pd catalyst, ligandReplacement of N-H with N-Aryl (in precursors)1,2-Azaborines nih.gov

Substituent Effects and Introduction at Azetidinone Ring Carbons (C-2, C-3, C-4)

Each carbon atom on the azetidinone ring presents a unique opportunity for functionalization, governed by its electronic environment and steric accessibility.

C-2 Position: The carbon atom bearing the methyl group is a stereogenic center. The methyl group itself can be a site for functionalization. Analogous to other carbonyl-containing heterocycles with an α-methyl group, the protons on this methyl group are weakly acidic. rsc.org Under strong basic conditions, deprotonation can generate a nucleophile that can react with various electrophiles, such as aldehydes in an aldol-type condensation, to extend the side chain.

C-3 Position: The carbonyl group at C-3 is a primary site for nucleophilic attack. Standard carbonyl chemistry can be applied to introduce new substituents at this position, often leading to ring-opening if the conditions are not carefully controlled. Potential transformations include:

Reduction: Reduction of the ketone with agents like sodium borohydride (B1222165) would yield the corresponding 2-methyl-1-phenylazetidin-3-ol.

Grignard and Organolithium Addition: Reaction with organometallic reagents can introduce new carbon substituents at the C-3 position, forming tertiary alcohols.

Wittig Reaction: Conversion of the carbonyl to an exocyclic double bond can be achieved through a Wittig reaction, providing a scaffold for further diversification.

C-4 Position: The C-4 methylene (B1212753) group is adjacent to the ring nitrogen. Modern C-H functionalization techniques provide powerful tools for introducing substituents at this position, which is often challenging due to the lack of inherent reactivity. nih.gov Strategies developed for other heterocycles, such as pyridines and indoles, can be conceptually applied here. bohrium.comnih.govkaist.ac.kr These methods often rely on metal-catalyzed activation of the C-H bond. For instance, directed metalation using a strong base followed by quenching with an electrophile, or palladium-catalyzed C-H activation, could install a variety of functional groups at C-4. nih.gov

The table below outlines potential derivatization strategies for the ring carbons.

Position Reaction Type Potential Reagents Resulting Structure Analogous System Reference
C-2 (Methyl)Aldol Condensation1. LDA; 2. R-CHOC-2-CH₂-CH(OH)-R2-Methyl-3,1-benzoxazin-4-one rsc.org
C-3 (Carbonyl)ReductionNaBH₄C-3-OHGeneral Carbonyl Chemistry
C-3 (Carbonyl)Grignard ReactionR-MgBrC-3-OH, C-3-RGeneral Carbonyl Chemistry
C-4 (Methylene)C-H Activation/ArylationAryl-X, Pd catalystC-4-ArylPyridines, Indoles nih.govbohrium.com
C-4 (Methylene)Radical AlkylationRadical source (e.g., from cyclopropanols)C-4-AlkylPyridinium Salts kaist.ac.kr

Side-Chain Elaboration and Diversification

Beyond introducing new substituents, the existing side chains—the C-2 methyl group and the N-1 phenyl group—can be chemically modified to create more complex and diverse molecular architectures.

Elaboration of the N-1 Phenyl Group: As mentioned in section 3.6.1, the N-phenyl ring is amenable to various substitutions. Late-stage functionalization allows for the diversification of a common azetidinone intermediate. For example, a pre-existing functional group on the phenyl ring, such as a nitro or cyano group, can be transformed into other functionalities. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized. A visible-light-promoted acylation of the phenyl ring has been demonstrated for similar heterocyclic systems, showcasing a modern approach to side-chain modification. researchgate.net

Elaboration of the C-2 Methyl Group: The reactivity of the C-2 methyl group provides a direct handle for building more complex side chains. As noted previously, deprotonation followed by reaction with an electrophile is a key strategy. This allows for the introduction of a wide range of chains and functional groups, effectively growing the substituent at the C-2 position. For example, reaction with an epoxide would introduce a hydroxyalkyl chain.

These derivatization strategies underscore the utility of the this compound core as a versatile scaffold for generating a broad spectrum of chemical entities with tailored properties.

Computational and Theoretical Investigations of 2 Methyl 1 Phenylazetidin 3 One and Analogues

Quantum Chemical Approaches to Azetidinone Systems

Quantum chemical methods are central to the computational study of azetidinones. They provide a foundational understanding of the electronic structure, which in turn dictates the molecule's behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving heterocyclic compounds. zsmu.edu.ua By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. This approach is instrumental in understanding cyclization and cycloaddition reactions used to synthesize or modify the azetidinone core. mdpi.comnih.gov

For instance, DFT calculations have been successfully used to study the [3+2] cycloaddition reactions, a common method for building five-membered rings adjacent to other structures. zsmu.edu.uamdpi.com Studies on related systems reveal that DFT can distinguish between different possible mechanisms, such as stepwise radical-mediated pathways versus concerted cycloadditions, by comparing the activation energies of the respective transition states. mdpi.com In the context of forming the azetidinone ring itself or its derivatives, DFT can model the key bond-forming steps, identify the rate-determining step, and predict how substituents on the phenyl or methyl groups would influence the reaction kinetics and thermodynamics. zsmu.edu.ua The inclusion of solvent models in these calculations allows for a more realistic simulation of experimental conditions. zsmu.edu.ua

Table 1: Examples of DFT Applications in Heterocyclic Chemistry

System Studied DFT Method/Basis Set Key Findings Reference
Cyclization to form Oxindoles DFT Calculations Acetic acid-assisted protonation of the carbonyl oxygen significantly lowers the activation Gibbs free energy. nih.gov
[3+2] Cycloaddition of Nitrile Oxides M06-2X/Def2TZVP/SMD(MeCN) Modeling data supported a stepwise radical-mediated mechanism over a concerted pathway. mdpi.com
Regioselectivity of 1,3-Dipolar Cycloaddition B3LYP/6-311G(d,p) The reaction proceeds via an asynchronous concerted mechanism, with DFT correctly predicting the regiochemistry. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with electrophiles or nucleophiles. youtube.comunesp.br

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. libretexts.org It is calculated by determining the electrostatic potential (the force exerted on a positive test charge) at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). libretexts.orguni-muenchen.de

For 2-methyl-1-phenylazetidin-3-one, an MEP map would clearly visualize the molecule's reactive sites. A region of intense negative potential (red) would be expected around the carbonyl oxygen atom due to the presence of lone pair electrons, identifying it as a primary site for protonation or coordination to Lewis acids. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon, confirming its electrophilic character. The MEP map can also reveal the influence of the phenyl and methyl substituents on the electronic landscape of the azetidinone core. Such maps are invaluable for understanding non-covalent interactions, predicting sites of interaction with biological receptors, and explaining structure-activity relationships. scispace.comnih.gov

Table 2: MEP Color-Coding and Interpretation

Color Range Electrostatic Potential Interpretation Predicted Interaction
Red Most Negative High electron density, electron-rich Site for electrophilic attack
Orange/Yellow Intermediate Negative Moderate electron density
Green Neutral

Computational Elucidation of Reaction Mechanisms and Stereoselectivity

Computational methods are frequently employed to unravel the intricate details of reaction mechanisms and to predict or explain the stereochemical outcomes of reactions involving azetidinones. For instance, the Staudinger reaction, a classic method for synthesizing β-lactams, is known for its stereospecificity. Computational modeling can trace the reaction pathway to show why a particular diastereomer is formed, analyzing the transition state structures that lead to different stereoisomers and identifying the lowest energy path. nih.gov

Studies on related cycloaddition reactions using DFT have shown that it is possible to analyze the geometries of transition states to determine whether a reaction is synchronous (bonds form simultaneously) or asynchronous (bonds form sequentially). nih.gov This analysis also explains the observed regioselectivity—why certain atoms bond in a specific orientation. By calculating the activation energies for all possible pathways, researchers can predict the major product of a reaction with high accuracy, providing a powerful complement to experimental studies. nih.gov This predictive power is crucial for designing synthetic routes to stereochemically pure azetidinone derivatives.

Conformational Landscape and Energetic Analysis of Azetidinone Rings

The four-membered azetidinone ring is strained and not perfectly planar. globalresearchonline.net Quantum mechanical calculations are essential for exploring its conformational landscape. These studies can determine the stable conformations of the ring and the energy barriers to interconversion. The degree of puckering of the β-lactam ring is a critical geometric parameter that has been linked to its chemical reactivity. acs.org

Table 3: Conformational Data for a Model Azetidinone Derivative

Parameter Computational Finding Significance Reference
Ring Geometry Quasi-planar arrangement The strained ring's deviation from ideal planarity is a key feature. acs.org
Dihedral Angles N−C(O)−C−C angles range from 0.6° to 2.3° Quantifies the slight puckering of the four-membered ring. acs.org

Predictive Modeling for Chemical Interactions and Scaffold Exploration

The azetidinone ring is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds. numberanalytics.comacs.org Computational modeling plays a vital role in exploring how this scaffold can be modified to create new molecules with desired properties. Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), are developed to correlate specific structural features with biological activity or chemical properties. ptfarm.plnih.gov

Computational scaffold exploration involves systematically modifying a core structure in silico and evaluating the properties of the resulting virtual library of analogues. researchgate.netnih.gov For this compound, this could involve virtually replacing the phenyl group with other aromatic or heterocyclic rings, or changing the methyl group to other alkyl or functional groups. Predictive models can then estimate how these changes might affect properties like binding affinity to a target protein or susceptibility to metabolic breakdown. nih.gov This data-driven approach allows chemists to prioritize the synthesis of compounds that have the highest probability of success, increasing the efficiency of drug discovery and materials science research. acs.orgnih.gov

Strategic Applications of 2 Methyl 1 Phenylazetidin 3 One Scaffolds in Modern Organic Synthesis

Utilization as Versatile Synthetic Synthons and Building Blocks

The 2-Methyl-1-phenylazetidin-3-one scaffold serves as a valuable synthon in organic synthesis, offering a gateway to a variety of functionalized molecules. The inherent ring strain of the four-membered ring, coupled with the presence of a ketone and a chiral center at the C2 position, provides multiple avenues for chemical manipulation.

The reactivity of the azetidin-3-one (B1332698) ring can be strategically exploited through nucleophilic additions to the carbonyl group and reactions at the enolizable positions. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular frameworks. For instance, the ketone functionality can be converted to alcohols, amines, or other functional groups, providing access to a range of derivatives.

Furthermore, the phenyl group on the nitrogen atom influences the reactivity and stability of the ring system, while the methyl group at the C2 position introduces a key stereocenter. This inherent chirality makes this compound a particularly attractive starting material for the synthesis of enantiomerically pure compounds.

Incorporation into Complex Heterocyclic Frameworks and Scaffold Diversification

The strained nature of the azetidin-3-one ring makes it a suitable precursor for ring-opening and ring-expansion reactions, leading to the formation of larger and more complex heterocyclic systems. These transformations are often driven by the release of ring strain and can be initiated by various reagents and reaction conditions.

For example, treatment with nucleophiles can lead to the cleavage of the C2-C3 or C3-C4 bond, providing linear amino ketone derivatives that can be further cyclized to form five-, six-, or seven-membered heterocyclic rings. This strategy allows for the synthesis of a diverse array of scaffolds, including pyrrolidines, piperidines, and azepanes, which are prevalent in many biologically active molecules and natural products. The ability to control the regioselectivity of the ring opening is crucial for directing the synthesis towards the desired heterocyclic framework.

Development of Chemical Libraries for Research and Discovery

The versatility of the this compound scaffold lends itself to the generation of chemical libraries for high-throughput screening and drug discovery efforts. By systematically modifying the core structure at its various reactive sites, a large and diverse collection of related compounds can be synthesized.

Libraries based on the azetidin-3-one core can be designed to explore a wide range of chemical space. For example, variations can be introduced at the C2-methyl group, the N-phenyl group, and through reactions at the carbonyl and adjacent positions. This scaffold-based diversification approach is a powerful tool for identifying novel compounds with desired biological activities. The development of solid-phase synthesis methodologies compatible with the azetidin-3-one core would further enhance its utility in generating large combinatorial libraries.

Applications in Peptidomimetic Chemistry and Non-Natural Amino Acid Synthesis

The structural resemblance of the azetidin-3-one core to amino acid residues makes it a valuable scaffold in the field of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and oral bioavailability.

By incorporating the this compound moiety into a peptide backbone, chemists can introduce conformational constraints and novel side-chain functionalities. These modifications can lead to peptidomimetics with improved receptor binding affinity and selectivity. Furthermore, ring-opening of the azetidin-3-one can provide access to unique non-natural amino acids, which are valuable building blocks for the synthesis of modified peptides and proteins with tailored properties. The synthesis of peptidomimetic combinatorial libraries is a key strategy in modern drug discovery. nih.gov

Relevance in Polymer Chemistry and Advanced Material Synthesis

While the application of this compound in polymer chemistry is a less explored area, its potential is noteworthy. The strained four-membered ring suggests that it could undergo ring-opening polymerization (ROP) to produce novel polyamide-like structures. The resulting polymers would possess a unique combination of a phenyl-substituted nitrogen and a methyl-substituted chiral center in the backbone, which could impart interesting physical and chemical properties.

The controlled ROP of chiral monomers is a powerful method for creating stereoregular polymers with well-defined architectures. The development of suitable catalysts for the ROP of this compound could open up new avenues for the synthesis of advanced materials with potential applications in areas such as biodegradable plastics, drug delivery systems, and chiral stationary phases for chromatography. The synthesis of cross-linkable polyethers has been achieved through activated anionic ring-opening polymerization. chemrxiv.org

Role as Chiral Auxiliaries and Templates in Asymmetric Synthesis

The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it is removed.

In principle, the this compound moiety could be attached to a prochiral substrate, and its stereocenter could influence the stereochemical outcome of a subsequent reaction. For example, reactions at a position alpha to the carbonyl group could be rendered diastereoselective by the steric and electronic influence of the chiral center at C2. After the desired transformation, the auxiliary could be cleaved off to yield the enantiomerically enriched product. The development of efficient methods for both the attachment and cleavage of the azetidin-3-one auxiliary would be crucial for its practical application in this context. The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Methyl-1-phenylazetidin-3-one in academic research?

  • Methodological Answer : Synthesis typically involves cyclization reactions using precursors like methyl 2-phenylacetoacetate (a known amphetamine precursor, referenced in forensic chemistry studies) under controlled conditions. Key steps include:

  • Precursor activation : Acid- or base-catalyzed formation of the azetidinone ring.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : Confirmation via melting point analysis and spectroscopic methods (e.g., 1^1H NMR, 13^{13}C NMR).
  • Documentation must adhere to journal guidelines, including detailed experimental procedures and raw data archiving for reproducibility .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm molecular structure and purity. Infrared (IR) spectroscopy identifies functional groups like the carbonyl stretch (~1700 cm1^{-1}).
  • X-ray crystallography : Single-crystal diffraction using programs like SHELX (for refinement) and ORTEP-III (for visualization) to resolve bond lengths, angles, and stereochemistry. Structure validation tools (e.g., PLATON) check for errors like missed symmetry or incorrect space group assignments .

Q. How should experimental procedures be documented to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Include reaction stoichiometry, solvent purity, temperature, and time.
  • Supplementary data : Provide raw spectral data (e.g., NMR peak lists) and crystallographic CIF files.
  • Reproducibility checks : Cross-validate results using alternative synthetic routes or independent characterization (e.g., mass spectrometry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare data from multiple crystals to rule out twinning or disorder.
  • Software tools : Use SHELXL’s TWIN/BASF commands to refine twinned structures.
  • Alternative techniques : Validate with powder XRD or solid-state NMR if single-crystal data are ambiguous.
  • Critical analysis : Apply the "Hirshfeld surface" method to assess intermolecular interactions that might influence structural discrepancies .

Q. What computational approaches are recommended for modeling the reactivity of this compound?

  • Methodological Answer :

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, such as ring-opening or nucleophilic attack.
  • Molecular dynamics (MD) : Simulate solvent effects on stability.
  • Docking studies : If bioactive, model interactions with target proteins using AutoDock Vina.
  • Validation : Compare computational results with experimental kinetic data or spectroscopic trends .

Q. What strategies are effective in reconciling conflicting biological activity data for this compound across studies?

  • Methodological Answer :

  • Methodological triangulation : Combine in vitro assays (e.g., enzyme inhibition) with in silico predictions (e.g., QSAR models).
  • Contextual factors : Control for variables like cell line specificity, solvent effects (e.g., DMSO toxicity), and assay sensitivity.
  • Meta-analysis : Systematically review raw data from published studies to identify outliers or methodological biases.
  • Replication : Independently reproduce key experiments under standardized conditions .

Data Management & Validation

Q. How should crystallographic data for this compound be archived to meet open-science standards?

  • Methodological Answer :

  • Deposition : Upload CIF files to repositories like the Cambridge Structural Database (CSD) with full metadata (e.g., temperature, pressure).
  • Open access : Link data to publications via DOIs, ensuring compliance with funder mandates (e.g., Horizon Europe).
  • Ethical considerations : Anonymize data if linked to dual-use research (e.g., precursor chemistry) .

Q. What are the best practices for analyzing contradictory results in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Hypothesis testing : Use Fisher’s exact test or chi-square analysis to assess if observed activity differences are statistically significant.
  • Cluster analysis : Group compounds by substituent patterns to identify trends.
  • Error sources : Check for impurities (e.g., HPLC purity >95%) or miscalibrations in assay equipment.
  • Peer review : Engage collaborators to re-analyze data independently, reducing confirmation bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.